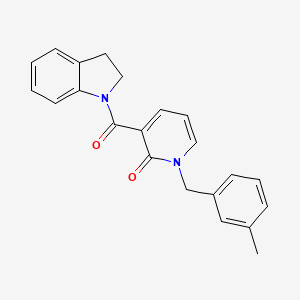

![molecular formula C21H28O6 B3004913 Diisopropyl 7-phenyl-6,8-dioxaspiro[3.5]nonane-2,2-dicarboxylate CAS No. 1237542-07-2](/img/structure/B3004913.png)

Diisopropyl 7-phenyl-6,8-dioxaspiro[3.5]nonane-2,2-dicarboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“Diisopropyl 7-phenyl-6,8-dioxaspiro[3.5]nonane-2,2-dicarboxylate” is a chemical compound with the IUPAC name “diethyl 7-phenyl-6,8-dioxaspiro[3.5]nonane-2,2-dicarboxylate”. It has a molecular weight of 348.4 . This compound is provided to early discovery researchers as part of a collection of rare and unique chemicals .

Physical and Chemical Properties Analysis

This compound is a yellow solid . More detailed physical and chemical properties are not available in the sources I have access to.Scientific Research Applications

Spiroarsoranes Research

A study examined spiroarsoranes, including 5-phenyl-1,6-dioxa-4,9-diaza-5lambda(5)-arsaspiro[4.4]nonane, for their polytopal equilibrium in solution. This research, conducted by Tapia-Benavides et al. (2010), utilized HPLC and NMR studies to demonstrate the presence of polytopal Delta and Lambda equilibrium in these compounds. The findings provide insights into the stereochemical behavior of spiro compounds under different conditions (Tapia-Benavides et al., 2010).

Pheromone Synthesis

Spiro compounds like 2-ethyl-1,6-dioxaspiro[4.4]nonane have been studied for their role in pheromone synthesis. A study by Balea et al. (2003) focused on synthesizing this compound, which is a key component of the aggregation pheromone of the spruce bark beetle. This research highlights the significance of spiro compounds in understanding insect communication and behavior (Balea et al., 2003).

Insect Secretions and Pheromones

Francke and Kitching (2001) explored the role of spiroacetals in insects. They identified several spiroacetal systems, such as 1,6-dioxaspiro[4.4]nonanes, in volatile insect secretions. Their study provides comprehensive knowledge on the structures, distribution, and synthesis of spiroacetals, offering insights into their biological and ecological roles in insects (Francke & Kitching, 2001).

Polymer Synthesis

Research on spiro compounds also extends to polymer science. For instance, Leisvuori et al. (2008) investigated 1,6-dioxaspiro[4.4]nonane-2,7-dione for solid-phase synthesis of oligonucleotides. This study demonstrates the potential of spiro compounds in developing novel methods for synthesizing complex biological molecules (Leisvuori et al., 2008).

Cationic Polymerization

Bolln et al. (1996) explored the photoinitiated cationic polymerization of 2-methylene-7-phenyl-1,4,6,9-tetraoxaspiro[4.4]nonane, showing its potential in developing poly(alkylene−carbonate−ketone) materials. This research adds to the understanding of the polymerization behavior of spiro compounds and their applications in material science (Bolln et al., 1996).

Safety and Hazards

Properties

IUPAC Name |

dipropan-2-yl 7-phenyl-6,8-dioxaspiro[3.5]nonane-2,2-dicarboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H28O6/c1-14(2)26-18(22)21(19(23)27-15(3)4)10-20(11-21)12-24-17(25-13-20)16-8-6-5-7-9-16/h5-9,14-15,17H,10-13H2,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BKEBXTTWQVTWHG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC(=O)C1(CC2(C1)COC(OC2)C3=CC=CC=C3)C(=O)OC(C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H28O6 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

376.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Ethyl 5-(4-ethoxy-4-oxobutanamido)pyrazolo[1,5-a]pyridine-3-carboxylate](/img/structure/B3004833.png)

![N-[4-(6-pyrrolidin-1-ylpyridazin-3-yl)phenyl]-5,6,7,8-tetrahydronaphthalene-2-sulfonamide](/img/structure/B3004835.png)

![N-((3-(thiophen-3-yl)pyrazin-2-yl)methyl)benzo[c][1,2,5]thiadiazole-4-sulfonamide](/img/structure/B3004841.png)

![N-[1-[3-(Pyridin-3-ylmethyl)-1,2,4-oxadiazol-5-yl]cyclohexyl]prop-2-enamide](/img/structure/B3004842.png)

![1-[(3,5-dimethylisoxazol-4-yl)methyl]-4-(2-thienyl)-4,7-dihydrofuro[3,4-d]pyrimidine-2,5(1H,3H)-dione](/img/structure/B3004843.png)

![2-[2-(1-Pyrrolidinyl)ethyl]piperidine dihydrochloride](/img/no-structure.png)

![4-chloro-N'-[(1E)-{[(4-chlorophenyl)methoxy]amino}methylidene]benzohydrazide](/img/structure/B3004849.png)

![2-[1-(2-methylbenzyl)-7-oxo-1,7-dihydro-6H-pyrrolo[2,3-c]pyridin-6-yl]-N-(3-methylphenyl)acetamide](/img/structure/B3004852.png)